2,2-Difluoro-2-(thiophen-2-yl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEUZJWXILTPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(thiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2,2-Difluoro-2-(thiophen-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)acetic acid and its derivatives involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity . The thiophene ring provides a stable scaffold that can interact with various biological molecules, influencing pathways related to cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monofluoro Analog: 2-Fluoro-2-(thiophen-2-yl)acetic Acid
The monofluoro analog of DFTA, 2-fluoro-2-(thiophen-2-yl)acetic acid, exhibits distinct synthetic behavior. While its synthesis achieved an 83% yield (as determined by $^1$H NMR), decomposition occurred during column chromatography, suggesting reduced stability compared to DFTA . This instability may arise from the absence of a second fluorine atom, which in DFTA could enhance steric protection or electronic stabilization of the α-carbon.
Aryl-Substituted Difluoroacetic Acids
2,2-Difluoro-2-(naphthalen-1-yl)acetic Acid
In a synthesis under identical conditions to DFTA, 2,2-difluoro-2-(naphthalen-1-yl)acetic acid achieved a higher yield (74%), indicating that the naphthalene group imposes less steric hindrance or radical instability compared to the thiophene ring in DFTA .
2,2-Difluoro-2-(phenylthio)acetic Acid
This compound, bearing a phenylthio group instead of thiophene, has been employed in Ugi reactions and decarboxylative cyclizations . The phenylthio group’s stronger electron-withdrawing nature may enhance reactivity in nucleophilic substitutions compared to DFTA’s thiophene moiety, which offers moderate electron-richness due to sulfur’s lone pairs.
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic Acid
This property could enhance reactivity in deprotonation-driven reactions .
Thiophene-Ring Modified Analogs
2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic Acid
The addition of a trifluoromethyl group on the thiophene ring (CAS 1866608-65-2) significantly alters electronic properties, making the compound more lipophilic and electron-deficient. Such modifications could influence binding interactions in biological systems or catalytic processes .
2-Amino-2-(5-methylthiophen-2-yl)acetic Acid
Amino substitution at the α-carbon (CAS 89776-66-9) introduces basicity, contrasting with DFTA’s acidic α-carbon.
Key Data Tables
Table 2: Electronic and Structural Effects
Research Findings and Implications
- Synthetic Utility : DFTA’s stability under mild conditions makes it preferable for transition-metal-free reactions, though yields may lag behind less hindered analogs like naphthalene derivatives .
- Biological Relevance : Compounds with thiophene and fluorine substitutions, such as DFTA, are understudied in pharmacological contexts. However, analogs like 2-(thiophen-2-yl)acetic acid derivatives have shown high selectivity indices (e.g., SI = 84) despite toxicity concerns .
- Electronic Tuning: Substituents on the thiophene ring (e.g., CF3) or the α-carbon (e.g., amino groups) can dramatically alter reactivity and physical properties, suggesting avenues for targeted molecular design .
Biological Activity
2,2-Difluoro-2-(thiophen-2-yl)acetic acid is a fluorinated organic compound that has attracted attention in medicinal chemistry and agrochemical development due to its unique structure and promising biological properties. This article explores its biological activity, focusing on antioxidant, antimicrobial, and anti-inflammatory effects, as well as relevant case studies and comparative analyses.
Molecular Formula : C₇H₃F₂O₂S
Molecular Weight : 202.16 g/mol
CAS Number : 1851967-21-9
IUPAC Name : this compound
InChI Key : QMUCVFOCILOKSQ-UHFFFAOYSA-N
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are essential in neutralizing free radicals, which can lead to oxidative stress and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several assays, positioning it as a potential therapeutic agent for oxidative stress-related conditions.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development in antibacterial therapies.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Klebsiella pneumoniae | 12.5 μg/mL |
| Bacillus subtilis | 3.91 μg/mL |
These results suggest that the compound's structure enhances its interaction with bacterial cell membranes or specific metabolic pathways, contributing to its antimicrobial efficacy.
Anti-inflammatory Activity
The primary mechanism through which this compound exerts its anti-inflammatory effects appears to involve the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a critical role in the biosynthesis of prostaglandin E₂, a mediator of inflammation. By inhibiting mPGES-1, the compound may reduce inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
Recent studies have explored the compound's efficacy in various biological models:
- Inflammatory Response Models : In vitro studies demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures.
- In Vivo Studies : Animal models treated with the compound showed decreased edema and pain responses in inflammatory conditions compared to control groups.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Thiopheneacetic acid | Lacks fluorine substituents | Different reactivity and biological activity |
| 2,2-Difluoroacetic acid | Lacks the thiophene ring | Different chemical properties and applications |
| Thiophene-2-carboxylic acid | Contains a carboxylic group but no fluorines | Variations in reactivity due to absence of fluorine |
The presence of both the thiophene ring and difluoro substitution in this compound enhances its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Difluoro-2-(thiophen-2-yl)acetic acid, and how can fluorination be optimized?
- Methodology :
- Step 1 : Start with thiophene-2-acetic acid derivatives (e.g., via Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by reduction) .
- Step 2 : Introduce fluorine atoms using fluorinating agents (e.g., DAST or Deoxo-Fluor) under controlled anhydrous conditions. Monitor reaction progress via <sup>19</sup>F NMR to optimize fluorination efficiency and minimize side reactions.
- Step 3 : Purify via recrystallization (e.g., using hot water or ethanol) and confirm purity by GC (>96%) or HPLC .
Q. How can the structure of this compound be reliably characterized?
- Methodology :
- NMR Analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substitution patterns and fluorine integration. Compare chemical shifts to structurally related compounds (e.g., 2,2-difluorophenylacetic acid derivatives) .
- Single-Crystal XRD : For definitive stereochemical confirmation, grow crystals in a polar solvent (e.g., DMSO/water) and analyze using synchrotron radiation (resolution: <0.05 Å) .
- Mass Spectrometry : Validate molecular weight (expected: ~192.14 g/mol) via high-resolution ESI-MS .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water for 15+ minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation studies?
- Methodology :
- Controlled Solubility Testing : Use standardized buffers (pH 1.2–7.4) and DMSO/water mixtures to assess solubility under varying conditions. Replicate discrepancies reported in literature (e.g., polar vs. nonpolar solvents) .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. Compare with computational solubility predictions (e.g., COSMO-RS) .
Q. What mechanistic insights explain the reactivity of the difluoro-thiophene moiety in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Monitor Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids) via <sup>19</sup>F NMR to track fluorine retention/loss.
- DFT Calculations : Model transition states to evaluate electronic effects of fluorine substituents on thiophene’s aromaticity and charge distribution .
Q. How can in vitro toxicity profiles guide the design of safer derivatives?
- Methodology :
- Cell Viability Assays : Expose HEK-293 or HepG2 cells to graded concentrations (1–100 µM) and measure ATP levels (CellTiter-Glo) or LDH release .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Correlate structural modifications (e.g., ester prodrugs) with reduced cytotoxicity .
Q. What strategies mitigate challenges in scaling up enantioselective synthesis?
- Methodology :
- Catalyst Screening : Test chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation of precursor ketones. Optimize enantiomeric excess (ee) via HPLC with chiral columns .
- Process Optimization : Use flow chemistry to enhance heat/mass transfer during fluorination steps. Monitor reaction exotherms to prevent decomposition .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
